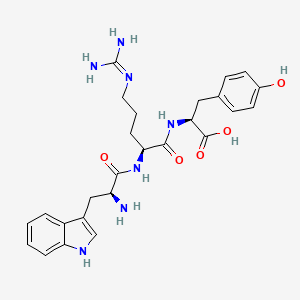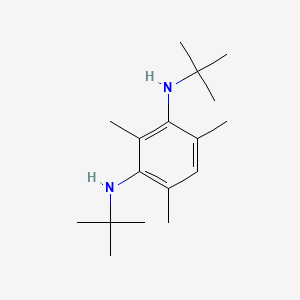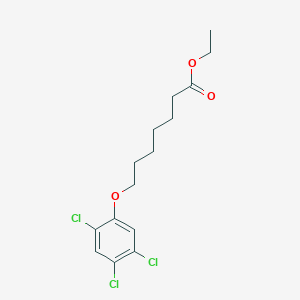
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate is an organic compound with the molecular formula C15H21Cl3O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2,4,5-trichlorophenoxy)heptanoate typically involves the esterification of 7-(2,4,5-trichlorophenoxy)heptanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-(2,4,5-trichlorophenoxy)heptanoic acid.
Reduction: 7-(2,4,5-trichlorophenoxy)heptanol.
Substitution: Various substituted phenoxyheptanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide or pesticide.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 7-(2,4,5-trichlorophenoxy)heptanoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound disrupts the normal growth processes of plants by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The exact molecular pathways and targets can vary depending on the specific application and organism.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A well-known herbicide with a similar structure but different functional groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chlorine atoms on the phenyl ring.
Prochloraz: A fungicide with a similar phenoxy structure but different substituents.
Uniqueness
Ethyl 7-(2,4,5-trichlorophenoxy)heptanoate is unique due to its specific ester functional group and the presence of three chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
669012-54-8 |
|---|---|
Fórmula molecular |
C15H19Cl3O3 |
Peso molecular |
353.7 g/mol |
Nombre IUPAC |
ethyl 7-(2,4,5-trichlorophenoxy)heptanoate |
InChI |
InChI=1S/C15H19Cl3O3/c1-2-20-15(19)7-5-3-4-6-8-21-14-10-12(17)11(16)9-13(14)18/h9-10H,2-8H2,1H3 |
Clave InChI |
DLLHRELOSMTYJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCOC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


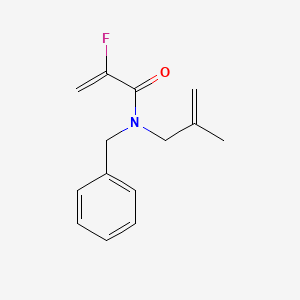
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
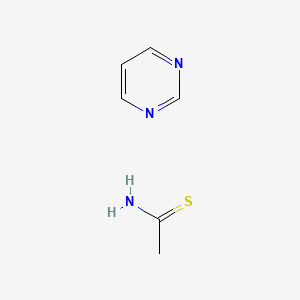
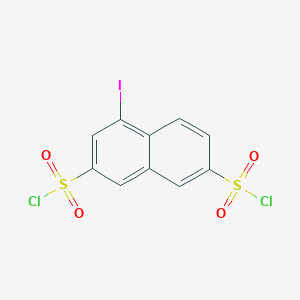
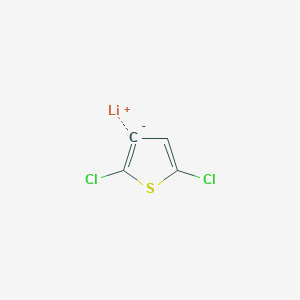
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
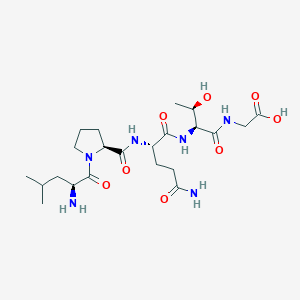
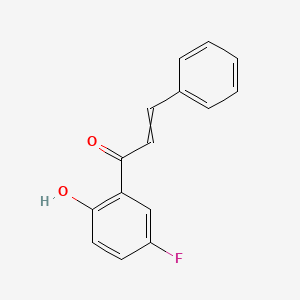
![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
